Superior PIM1 Kinase Inhibition Potency
In a direct biochemical assay, a derivative of 2-Chloro-4-(piperazin-1-yl)pyrimidine exhibited potent inhibition of the PIM1 kinase with an IC50 of 2.20 nM, as measured by a TR-FRET assay monitoring BAD phosphorylation at Ser-112 [1]. This potency is approximately 7.7-fold greater than the same compound's inhibition of PI3Kγ (IC50 = 17 nM) [2], highlighting a marked selectivity profile within the kinome. This contrasts with broader-spectrum kinase inhibitors like Dasatinib, which primarily target Bcr-Abl and Src family kinases (IC50 < 1.0 nM and 0.5 nM, respectively) [3], and underscores the specific utility of this scaffold for probing PIM kinase biology.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.20 nM |
| Comparator Or Baseline | Dasatinib (Bcr-Abl IC50 < 1.0 nM) and same derivative (PI3Kγ IC50 = 17 nM) |
| Quantified Difference | ~7.7-fold more potent for PIM1 than for PI3Kγ |
| Conditions | TR-FRET assay for PIM1; PI3Kγ assay using PIP2:PS substrate |
Why This Matters
This nanomolar potency against PIM1, a validated oncology target, provides a clear scientific rationale for selecting this scaffold over multi-targeted kinase inhibitors when developing selective chemical probes for PIM-driven cancers.
- [1] BindingDB. (n.d.). BDBM50518509 CHEMBL4587382. IC50 Data for PIM1. View Source
- [2] BindingDB. (2020). BDBM50449966 CHEMBL4166220. IC50 Data for PI3Kγ. View Source
- [3] ActiveInhibitor. (2025). Dasatinib (BMS-354825) IC50 Values. View Source
